molecular formula C13H20ClNO3S B12533303 3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-89-6

3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid

Cat. No.: B12533303
CAS No.: 819864-89-6
M. Wt: 305.82 g/mol
InChI Key: HUFKGCUSLWWEHG-UHFFFAOYSA-N
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Description

3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylpropan-2-yl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorophenylacetonitrile with isobutylene in the presence of a strong acid catalyst to form the intermediate 1-(3-chlorophenyl)-2-methylpropan-2-amine. This intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.

Scientific Research Applications

3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. The chlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: Similar in structure but lacks the chlorophenyl and methylpropan-2-yl groups.

Uniqueness

3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

819864-89-6

Molecular Formula

C13H20ClNO3S

Molecular Weight

305.82 g/mol

IUPAC Name

3-[[1-(3-chlorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H20ClNO3S/c1-13(2,15-7-4-8-19(16,17)18)10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H,16,17,18)

InChI Key

HUFKGCUSLWWEHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)NCCCS(=O)(=O)O

Origin of Product

United States

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